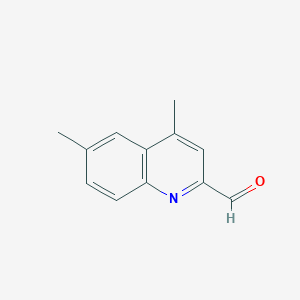
1-(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is a boronic ester derivative that is widely used in organic synthesis, particularly in the field of cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one typically involves the reaction of 4-acetyl-2,5-difluorobenzeneboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include a solvent such as tetrahydrofuran or dichloromethane, and the reaction temperature is maintained at room temperature or slightly elevated to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).
Protodeboronation: Common reagents include protic solvents (e.g., methanol) and bases (e.g., sodium hydroxide).
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the nature of the halide used.
Protodeboronation: The major product is the corresponding aryl or alkyl compound without the boronic ester group.
Applications De Recherche Scientifique
1-(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: It is employed in the development of new drug candidates, particularly in the synthesis of molecules with potential therapeutic properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly in the development of boron-containing biomolecules.
Mécanisme D'action
The mechanism of action of 1-(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In the case of Suzuki-Miyaura coupling, the boronic ester forms a complex with the palladium catalyst, which then undergoes transmetalation with the halide to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorophenylboronic acid pinacol ester
- 4-Cyano-3,5-difluorobenzeneboronic acid pinacol ester
- 2,4-Difluorophenylboronic acid pinacol ester
Uniqueness
1-(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is unique due to the presence of both acetyl and difluoro substituents on the benzene ring. This combination of functional groups imparts unique reactivity and stability to the compound, making it particularly useful in specific synthetic applications. The difluoro groups enhance the electron-withdrawing properties, while the acetyl group provides additional sites for further functionalization.
Propriétés
Formule moléculaire |
C14H17BF2O3 |
|---|---|
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
1-[2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H17BF2O3/c1-8(18)9-6-12(17)10(7-11(9)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 |
Clé InChI |
NDJMQXWRZUTNSA-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















